N-[4-(acetylamino)phenyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[4-(acetylamino)phenyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with acetylamino and hydroxyphenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 4-acetylaminobenzaldehyde with 2-hydroxyphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as crystallization and chromatography are scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyphenyl group can participate in hydrogen bonding, enhancing its binding affinity to biological targets. Additionally, the acetylamino group may interact with amino acid residues in proteins, contributing to its inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(acetylamino)phenyl)-2-methylbenzamide
- N-(3-(acetylamino)phenyl)-2-nitrobenzamide
Uniqueness
N-[4-(acetylamino)phenyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of acetylamino and hydroxyphenyl groups allows for versatile reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C18H16N4O3 |
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Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H16N4O3/c1-11(23)19-12-6-8-13(9-7-12)20-18(25)16-10-15(21-22-16)14-4-2-3-5-17(14)24/h2-10,24H,1H3,(H,19,23)(H,20,25)(H,21,22) |
InChI Key |
WIIBMOMVRJZRCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3O |
Origin of Product |
United States |
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